1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one 1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one
Brand Name: Vulcanchem
CAS No.: 10344-38-4
VCID: VC0082232
InChI: InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3
SMILES: CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one

CAS No.: 10344-38-4

Main Products

VCID: VC0082232

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one - 10344-38-4

CAS No. 10344-38-4
Product Name 1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one
Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one
Standard InChI InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3
Standard InChIKey WGHIMJPTXZIGEX-UHFFFAOYSA-N
SMILES CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O
Canonical SMILES CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O
Synonyms 1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one
PubChem Compound 5492926
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator